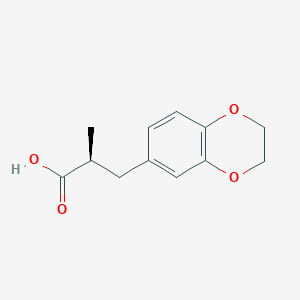

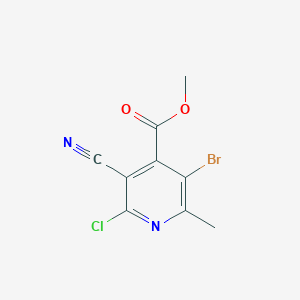

![molecular formula C24H31N3O4 B2486243 2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one CAS No. 898464-79-4](/img/structure/B2486243.png)

2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyran derivatives involves complex chemical reactions, including the reaction of N,N-dialkylethoxycarbonylacetamides with alpha-naphthol and substituted alpha-naphthols. These compounds are further treated with formaldehyde and various amines (e.g., morpholine, piperidine, or N-methylpiperazine) to yield specific pyran derivatives with significant pharmacological activities (Ermili, Balbi, & Roma, 1976). Additionally, the synthesis involves reductive amination, amide hydrolysis, and N-alkylation processes to achieve the target compounds, with their structures confirmed by 1H NMR and ESI MS techniques (Guca, 2014).

Molecular Structure Analysis

The molecular topology of similar compounds, particularly those based on the arylpiperazine skeleton, is not flat but bent in a helicene-like manner. The specific conformation of the pyran ring, often half-boat, significantly influences the biological activity of these compounds. Crystal packing and the orientation of fused rings are stabilized by stacking interactions, highlighting the role of molecular structure in the compound's function (Giorgi, Cappelli, Anzini, & Vomero, 1998).

Scientific Research Applications

Chemical and Pharmacological Research on Pyran Derivatives

Pyran derivatives such as 2-dialkylamino-4-oxo-4H-naphtho [1,2-b]pyrans have been extensively studied for their neurotropic activities. These compounds show significant neuroleptic activities, highlighting their potential in pharmacological applications related to the nervous system. Furthermore, their varied pharmacological activities based on structural differences present an interesting area for further investigation (Ermili, Balbi, & Roma, 1976).

Anticonvulsant and Neurotoxicity Evaluation

In another study, novel pyran-4-ones were synthesized and evaluated for their anticonvulsant activities and neurotoxicity. The research provides a foundation for considering such compounds in the development of treatments for conditions like epilepsy. This study emphasizes the importance of understanding both the therapeutic potential and the toxicity of such compounds (Aytemir & Çalış, 2010).

In Vitro Receptor Binding Assay

The synthesis and in vitro receptor binding assay of specific pyrazolo pyridines reveal the importance of such compounds in understanding and potentially influencing dopamine receptor activity. Such research is crucial for the development of treatments for disorders related to dopamine dysregulation (Guca, 2014).

properties

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c28-22-15-21(30-18-23(22)31-19-24(29)27-9-5-2-6-10-27)17-26-13-11-25(12-14-26)16-20-7-3-1-4-8-20/h1,3-4,7-8,15,18H,2,5-6,9-14,16-17,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOLDGYGWQFGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)

![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)

![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)

![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)

![(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2486181.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2486183.png)